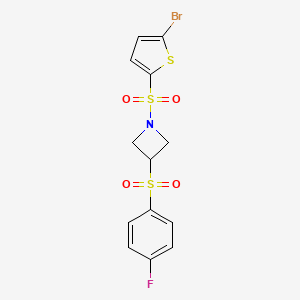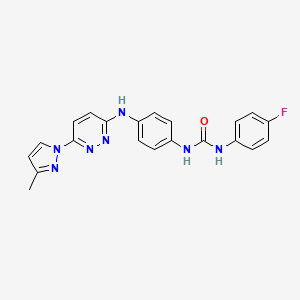![molecular formula C27H26N4O4S B2754234 6-(morpholin-4-yl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-3-(2-phenylethyl)-3,4-dihydroquinazolin-4-one CAS No. 689759-05-5](/img/structure/B2754234.png)
6-(morpholin-4-yl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-3-(2-phenylethyl)-3,4-dihydroquinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(morpholin-4-yl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-3-(2-phenylethyl)-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
科学的研究の応用
6-(morpholin-4-yl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-3-(2-phenylethyl)-3,4-dihydroquinazolin-4-one might be studied for various applications:
Chemistry: As a building block for more complex molecules.
Biology: For its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: As a lead compound for drug development.
Industry: In the synthesis of specialty chemicals or materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(morpholin-4-yl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-3-(2-phenylethyl)-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Morpholine Group: This step might involve nucleophilic substitution reactions.
Attachment of the 4-nitrophenylmethylsulfanyl Group: This could be done via thiol-ene reactions or other sulfur-based coupling reactions.
Addition of the 2-phenylethyl Group: This step might involve Friedel-Crafts alkylation or other electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing the reaction conditions to maximize yield and purity. This might include:
Use of Catalysts: To enhance reaction rates and selectivity.
Optimization of Solvents: To improve solubility and reaction efficiency.
Purification Techniques: Such as crystallization, chromatography, and distillation.
化学反応の分析
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, especially at the sulfur or nitrogen atoms.
Reduction: Reduction reactions could target the nitro group, converting it to an amine.
Substitution: Various substitution reactions could occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or catalytic hydrogenation.
Substitution Reagents: Including halogens, alkylating agents, and nucleophiles.
Major Products
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Amines from nitro groups.
Substitution Products: Halogenated or alkylated derivatives.
作用機序
The mechanism of action of this compound would depend on its specific interactions with biological targets. Potential mechanisms might include:
Enzyme Inhibition: Binding to and inhibiting key enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA bases, affecting replication and transcription.
類似化合物との比較
Similar Compounds
Quinazolinone Derivatives: Such as 2-phenylquinazolin-4-one.
Morpholine-Containing Compounds: Like morpholine derivatives used in pharmaceuticals.
Nitrophenyl Compounds: Such as nitrophenyl ethers and sulfides.
Uniqueness
6-(morpholin-4-yl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-3-(2-phenylethyl)-3,4-dihydroquinazolin-4-one is unique due to its specific combination of functional groups, which might confer distinct biological activities and chemical reactivity.
特性
IUPAC Name |
6-morpholin-4-yl-2-[(4-nitrophenyl)methylsulfanyl]-3-(2-phenylethyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O4S/c32-26-24-18-23(29-14-16-35-17-15-29)10-11-25(24)28-27(30(26)13-12-20-4-2-1-3-5-20)36-19-21-6-8-22(9-7-21)31(33)34/h1-11,18H,12-17,19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVIIQNOIYVOTTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC3=C(C=C2)N=C(N(C3=O)CCC4=CC=CC=C4)SCC5=CC=C(C=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[[4-(1-Aminoethyl)phenyl]methyl]-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide;hydrochloride](/img/structure/B2754151.png)
![Tert-butyl N-[[(1R,2S,5S)-6-oxabicyclo[3.1.0]hexan-2-yl]methyl]carbamate](/img/structure/B2754152.png)
![2-methyl-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carbonyl]phthalazin-1-one](/img/structure/B2754153.png)
![1-{[4-(Thiomorpholin-4-yl)oxan-4-yl]methyl}-3-(thiophen-2-yl)urea](/img/structure/B2754155.png)
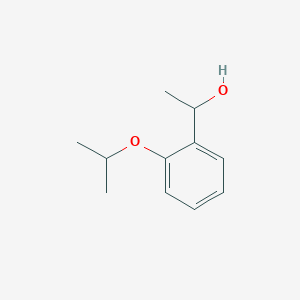
![5,7-dimethyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2754160.png)
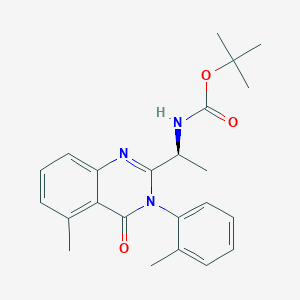
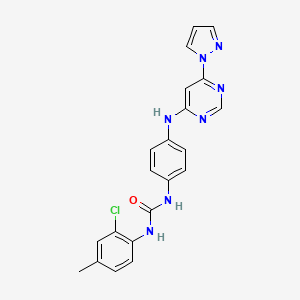
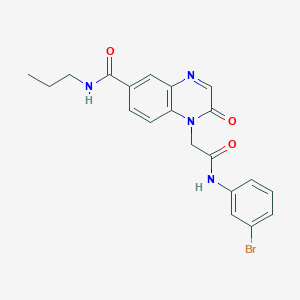
![3-Benzyl-3-azabicyclo[3.2.1]octan-8-OL](/img/structure/B2754166.png)
![5-((3,4-Difluorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2754167.png)
